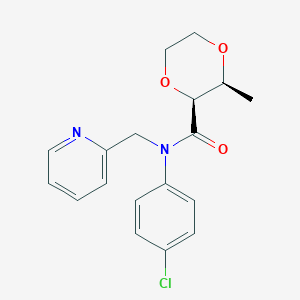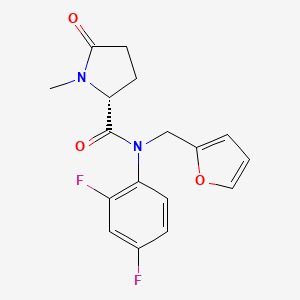![molecular formula C15H21NO4S B7353159 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as compound 13, is a novel compound that has been synthesized for research purposes. This compound has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acids involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid in lab experiments is its selectivity for COX-2. This allows for the investigation of the specific role of COX-2 in various physiological processes. However, a limitation of using this this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid. One direction is to further investigate its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential in treating other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
Conclusion:
In conclusion, this compound is a novel this compound that has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects. Its selectivity for COX-2 allows for the investigation of the specific role of COX-2 in various physiological processes. However, its limited solubility in aqueous solutions may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid involves a multistep process. The first step involves the preparation of the starting material, which is (1S,3R)-3-aminocyclopentanecarboxylic acid. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The second step involves the protection of the amine group using a sulfonyl chloride derivative. The third step involves the introduction of the 2,5-dimethylphenyl group using a palladium-catalyzed coupling reaction. The final step involves the removal of the protecting group using a strong base, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic effects. It has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-3-4-11(2)14(7-10)21(19,20)16-13-6-5-12(8-13)9-15(17)18/h3-4,7,12-13,16H,5-6,8-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBPLAMIMUOAW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-3lambda6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B7353081.png)
![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)
![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-methyl-N-pyridin-2-yltriazole-4-carboxamide](/img/structure/B7353090.png)



![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![2-[[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7353123.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353128.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)